Castasterone

Catalog No.
S592172
CAS No.
80736-41-0
M.F
C28H48O5
M. Wt
464.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Castasterone

CAS Number

80736-41-0

Product Name

Castasterone

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

Molecular Formula

C28H48O5

Molecular Weight

464.7 g/mol

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23+,24-,25-,26-,27-,28-/m1/s1

InChI Key

VYUIKSFYFRVQLF-QONPFPPSSA-N

SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Synonyms

24-epicastasterone, castasterone, castasterone, (2alpha,3alpha,5alpha,22R,23R)-isomer, castasterone, (2alpha,3alpha,5alpha,22S,23S)-isomer

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O

Plant Growth and Development

Research suggests that castasterone, like other brassinosteroids, influences various aspects of plant growth and development. Studies have shown its involvement in:

  • Cell division and differentiation: Castasterone promotes cell division and differentiation, leading to root growth, shoot development, and pollen formation [].
  • Photosynthesis: It may enhance photosynthesis by increasing chlorophyll content and the activity of enzymes involved in the photosynthetic process [].
  • Vascular tissue development: Castasterone application has been shown to stimulate the development of xylem and phloem, the vascular tissues responsible for transporting water, nutrients, and photosynthates throughout the plant [].

Stress Tolerance

Castasterone is also being investigated for its potential role in improving plant tolerance to various environmental stresses, including:

  • Metal toxicity: Studies indicate that castasterone application can alleviate the negative effects of metal toxicity in plants, such as by reducing the uptake of metals and enhancing the activity of antioxidant enzymes [].
  • Drought stress: Research suggests that castasterone may mitigate the effects of drought stress by regulating stomatal closure, which helps conserve water, and by promoting the synthesis of compatible solutes, which protect cells from dehydration [].
  • Salt stress: Castasterone application has been shown to improve plant tolerance to salt stress by regulating the expression of genes involved in ion homeostasis and osmoprotectant synthesis [].

The metabolic pathways involving castasterone include several key reactions:

  • Epimerization: Castasterone can undergo epimerization at the 2- and 3-hydroxyl positions, leading to the formation of different brassinosteroid forms.
  • Glucosylation: This reaction involves the addition of glucose molecules to castasterone, which can affect its solubility and biological activity.
  • Esterification: Castasterone can also form esters with various acids, modifying its properties and interactions within plant tissues .

The conversion of castasterone to epibrassinolide, another active brassinosteroid, is catalyzed by the enzyme castasterone C-6 oxidase (CYP85A1), which is crucial in brassinosteroid biosynthesis .

Several methods have been developed for synthesizing castasterone:

  • Natural Extraction: Castasterone can be extracted from plant sources where it naturally occurs.
  • Chemical Synthesis: Various synthetic pathways have been explored, including multi-step organic synthesis that often involves starting from simpler steroid precursors .
  • Biotechnological Approaches: Advances in biotechnology have led to the use of genetically modified organisms that can produce castasterone through engineered metabolic pathways.

Castasterone has several practical applications:

  • Agricultural Use: It is utilized as a growth regulator in agriculture to enhance crop yield and stress resistance.
  • Pharmaceutical Research: Due to its biological activity against cancer cells, castasterone is being investigated for potential therapeutic applications in oncology .
  • Plant Physiology Studies: Researchers use castasterone to study brassinosteroid signaling pathways and their impact on plant development.

Interaction studies involving castasterone reveal its synergistic effects with other compounds:

  • Chemotherapeutic Agents: Castasterone has shown synergistic interactions with drugs like etoposide and doxorubicin, enhancing their efficacy against resistant cancer cells .
  • Brassinolide: The interaction between castasterone and epibrassinolide indicates they may act on similar signaling pathways within cells, suggesting potential for combined therapeutic strategies .

Several compounds are structurally or functionally similar to castasterone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
EpibrassinolideSimilar steroid structure with additional modificationsMore potent than castasterone in some contexts
BrassinolideA key brassinosteroid derived from castasteronePlays a central role in plant growth regulation
24-EpibrassinolideAn epimer of brassinolideExhibits distinct biological activity profiles

Castasterone is unique due to its specific hydroxyl group arrangement and its dual role as both a precursor and an active hormone in various plants. Its ability to interact with both plant and animal cells further distinguishes it from other brassinosteroids, making it a compound of significant interest in both agricultural and medical research contexts .

The biosynthesis of castasterone in angiosperms proceeds through two distinct yet interconnected pathways that differ primarily in the timing of C-6 oxidation reactions [3]. These pathways represent fundamental mechanisms by which plants synthesize this essential brassinosteroid hormone from campesterol precursors.

The early C-6 oxidation pathway initiates with the conversion of campestanol to 6-oxocampestanol, followed by successive oxidation reactions leading to cathasterone, teasterone, 3-dehydroteasterone, typhasterol, and ultimately castasterone [3]. This pathway is characterized by the early introduction of oxygen at the C-6 position of the steroid backbone, which distinguishes it from the alternative late oxidation route.

In contrast, the late C-6 oxidation pathway delays the C-6 oxidation step until the final stages of biosynthesis [3]. This pathway converts campestanol initially through C-22 oxidation to yield 6-deoxocathasterone, which then undergoes successive transformations to 6-deoxoteasterone, 6-deoxo-3-dehydroteasterone, 6-deoxotyphasterol, 6-deoxocastasterone, and finally castasterone through C-6 oxidation [3].

Research findings from Arabidopsis thaliana have demonstrated that both pathways operate simultaneously within plant tissues [6]. Metabolic studies using deuterium-labeled brassinosteroids in wild-type and brassinosteroid-insensitive mutant seedlings have provided evidence for the conversion of campestanol to 6-deoxocathasterone and the subsequent conversion of 6-deoxocathasterone to 6-deoxoteasterone [6]. The late biosynthetic steps involving 6-deoxoteasterone to 3-dehydro-6-deoxoteasterone to 6-deoxotyphasterol to 6-deoxocastasterone to 6α-hydroxycastasterone to castasterone have been demonstrated through stepwise metabolic experiments [6].

Pathway TypeInitial SubstrateKey IntermediatesFinal Product
Early C-6 OxidationCampestanol6-oxocampestanol, cathasterone, teasteroneCastasterone
Late C-6 OxidationCampestanol6-deoxocathasterone, 6-deoxoteasterone, 6-deoxocastasteroneCastasterone

Analysis of endogenous brassinosteroids in various plant species has revealed that 6-deoxoBRs derived from the late C-6 oxidation pathway are predominant over 6-oxoBRs from the early pathway in most plants [3]. This finding suggests that the late C-6 oxidation pathway represents the major route for castasterone biosynthesis in angiosperms, although both pathways contribute to the overall production of this hormone.

The enzymatic machinery responsible for these pathways includes members of the cytochrome P450 family, particularly those belonging to the CYP85 family [3]. The tomato DWARF gene, its Arabidopsis orthologs AtBR6ox1 (CYP85A1) and AtBR6ox2 (CYP85A2), and the rice ortholog OsDWARF (CYP85A1) have been demonstrated to catalyze the C-6 oxidation of 6-deoxocastasterone and other 6-deoxo intermediates [3].

C-22 Hydroxylation Pathway and CYP450 Monooxygenase Activity

The C-22 hydroxylation pathway represents a critical branch point in castasterone biosynthesis, mediated by specific cytochrome P450 monooxygenases that demonstrate remarkable substrate specificity and catalytic efficiency [10] [11]. This pathway has emerged as a major route for brassinosteroid production, particularly in Arabidopsis thaliana and related species.

The primary enzyme responsible for C-22 hydroxylation is CYP90B1, encoded by the DWF4 gene [10] [11]. Biochemical characterization of recombinant CYP90B1 produced in Escherichia coli has revealed its function as a steroid C-22 hydroxylase, converting campestanol to 6-deoxocathasterone [10]. However, detailed kinetic analysis has uncovered a remarkable substrate preference that challenges traditional models of brassinosteroid biosynthesis.

The catalytic efficiency (kcat/Km) of CYP90B1 for campesterol is 325 times greater than that for campestanol [10] [11]. This dramatic difference in substrate specificity, combined with the observation that campesterol is more abundant than campestanol in plant tissues, suggests that C-22 hydroxylation of campesterol before C-5α reduction represents the main route of the brassinosteroid biosynthetic pathway [10] [11]. This finding contrasts with the generally accepted route proceeding via campestanol.

SubstrateRelative Catalytic EfficiencyIn Planta Abundance
Campesterol325× (relative to campestanol)>50× higher than campestanol
Campestanol1× (baseline)Low
CholesterolHighest efficiencyVariable
SitosterolPoor substrateHigh

CYP90B1 demonstrates C-22 hydroxylation activity toward various C27-29 sterols, with cholesterol serving as the best substrate, followed by campesterol, while sitosterol functions as a poor substrate [10] [11]. This substrate preference pattern may explain the discrepancy between the in planta abundance of C27/C28/C29 sterols and the corresponding brassinosteroids.

The early C-22 oxidation pathway has been established through comprehensive metabolic studies [15]. Natural occurrence of 22-hydroxycampesterol, 22-hydroxy-campest-4-en-3-one, 22-hydroxy-campest-3-one, 6-deoxocathasterone, and 3-epi-6-deoxocathasterone has been confirmed in both cultured Catharanthus roseus cells and Arabidopsis seedlings [15]. Metabolic experiments have revealed the biosynthetic sequence: 22-hydroxycampesterol to 22-hydroxy-4-en-3-one to 22-hydroxy-3-one to 6-deoxocathasterone [15].

The molecular basis of CYP90B1 activity involves its classification as a cytochrome P450 monooxygenase that requires molecular oxygen, NADPH, and specific electron transfer partners [12]. All oxygen insertion reactions involved in brassinosteroid synthesis, including C-22 hydroxylation, are catalyzed by cytochrome P450 enzymes [12]. The proteins CPD, DWF4, BR6OX1, and BR6OX2 represent new members of the cytochrome P450 group and have been designated as CYP90A1, CYP90B1, CYP85A1, and CYP85A2, respectively [12].

Campestanol-Independent Routes in Monocot Species

Monocot species have evolved distinctive campestanol-independent pathways for castasterone biosynthesis that represent significant departures from the traditional brassinosteroid biosynthetic models established in dicotyledonous plants [1] [19] [20]. These alternative routes demonstrate the metabolic flexibility of monocots in producing essential brassinosteroid hormones.

Research conducted on Brachypodium distachyon, a model monocotyledonous species, has revealed the operation of both campestanol-dependent and campestanol-independent pathways for synthesizing 24-methylated brassinosteroids [1] [2]. Gas chromatography-mass spectrometry analysis has identified multiple biosynthetic sequences operating simultaneously within this species.

The campestanol-independent pathway in Brachypodium distachyon follows the sequence: campesterol to 22-hydroxycampesterol to 22-hydroxy-campesta-4-en-3-one to 22-hydroxy-campesta-3-one to 6-deoxo-3-dehydroteasterone to 3-dehydroteasterone [1] [2]. This pathway bypasses the traditional campestanol intermediate entirely, proceeding directly through 22-hydroxylated intermediates.

Additionally, an alternative campestanol-independent route operates through the conversion sequence: 6-deoxoteasterone to 6-deoxo-3-dehydroteasterone to 6-deoxotyphasterol to 6-deoxocastasterone to castasterone [1] [2]. This pathway demonstrates the metabolic versatility of monocot species in achieving castasterone production through multiple convergent routes.

SpeciesPathway TypeKey CharacteristicsEnd Product
Brachypodium distachyonCampestanol-independentBypasses campestanol via 22-hydroxylationCastasterone
Rice (Oryza sativa)Mixed pathwaysCastasterone as terminal productCastasterone
Dicots (general)Campestanol-dependentTraditional pathway via campestanolBrassinolide

Biochemical analysis of brassinosteroid biosynthetic enzymes in Brachypodium distachyon has confirmed the presence of orthologs corresponding to key biosynthetic activities [1] [2]. BdDET2, BdCYP90B1, BdCYP90A1, BdCYP90D2, and BdCYP85A1 function as brassinosteroid 5α-reductase, brassinosteroid C-22 hydroxylase, brassinosteroid C-3 oxidase, brassinosteroid C-23 hydroxylase, and brassinosteroid C-6 oxidase, respectively [1] [2].

A significant distinction between monocot and dicot brassinosteroid metabolism lies in the terminal products of biosynthesis [19] [21]. In monocots such as rice and Brachypodium distachyon, castasterone represents the most active and terminal brassinosteroid, whereas dicots typically produce brassinolide as the end product [19] [21]. This difference reflects the absence of CYP85A2 orthologs in monocot species, which are responsible for the conversion of castasterone to brassinolide [21].

The campestanol-independent pathway represents a significant metabolic innovation that may provide monocots with enhanced flexibility in brassinosteroid production under varying environmental conditions [19] [20]. This pathway allows for direct conversion of abundant sterol precursors to bioactive brassinosteroids without the metabolic burden of campestanol synthesis and subsequent processing.

Metabolic Flux Analysis Through Isotopic Tracer Studies

Metabolic flux analysis using isotopic tracers has emerged as a powerful methodology for elucidating the quantitative aspects of castasterone biosynthesis and understanding the relative contributions of different biosynthetic pathways [24] [25] [28]. These studies employ stable isotope labeling combined with advanced analytical techniques to track metabolic flow through complex biosynthetic networks.

Deuterium-labeled substrate feeding experiments have provided fundamental insights into castasterone biosynthetic pathways [6] [15]. Metabolic studies using [2H6]22-hydroxycampesterol in wild-type and det2 mutant Arabidopsis seedlings have demonstrated the conversion pathway: 22-hydroxycampesterol to 22-hydroxy-4-en-3-one to 22-hydroxy-3-one to 6-deoxocathasterone [15]. These experiments have revealed that the det2 mutant is defective in the conversion of 22-hydroxy-4-en-3-one to 22-hydroxy-3-one, expanding understanding of the substrate specificity of plant 5α-reductase.

Comprehensive isotopic tracer studies have established the complete late C-6 oxidation pathway through stepwise metabolic experiments [6]. These investigations have documented the biosynthetic sequence: 6-deoxoteasterone to 3-dehydro-6-deoxoteasterone to 6-deoxotyphasterol to 6-deoxocastasterone to 6α-hydroxycastasterone to castasterone to brassinolide [6]. The identification of 6α-hydroxycastasterone as an intermediate has provided evidence for the two-step nature of the final C-6 oxidation reaction.

Labeled SubstrateMetabolic Products DetectedPathway Confirmed
[2H6]Campesterol[2H6]Campestanol, intermediatesEarly pathway steps
[2H6]22-Hydroxycampesterol[2H6]6-DeoxocathasteroneC-22 hydroxylation route
[2H6]6-Deoxocastasterone[2H6]Castasterone, [2H6]6α-hydroxycastasteroneLate C-6 oxidation

Advanced analytical methodologies have been developed for simultaneous profiling of multiple brassinosteroid intermediates using ultra-high performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry [25]. These methods enable detection limits approaching 7 picograms and linear ranges covering up to three orders of magnitude, facilitating quantitative analysis of brassinosteroid flux with as little as 50 milligrams of plant tissue [25].

Metabolic flux analysis has revealed significant differences in pathway utilization between plant species and developmental stages [6] [15]. Studies in Arabidopsis have demonstrated increased metabolic flow in brassinosteroid-insensitive mutants, suggesting feedback regulation mechanisms that modulate biosynthetic flux in response to hormone perception [6]. These findings have identified a new branch in the pathway involving C-6 oxidation of 6-deoxotyphasterol to typhasterol, highlighting the interconnected nature of brassinosteroid biosynthetic networks.

Isotopic labeling experiments have also provided insights into the quantitative contribution of different biosynthetic routes [15] [28]. Comparative analysis of deuterium incorporation patterns has demonstrated that the early C-22 oxidation pathway represents the predominant route for brassinosteroid biosynthesis in Arabidopsis, challenging earlier models that emphasized the campestanol-dependent pathway [15].

The application of metabolic flux analysis has extended to the characterization of species-specific biosynthetic variations [1] [7]. Studies in Brachypodium distachyon using in vitro conversion experiments with crude enzyme solutions have established the simultaneous operation of multiple biosynthetic sequences, including both campestanol-dependent and campestanol-independent pathways [1]. These investigations have quantified the relative flux through different routes and identified the factors that determine pathway selection in monocot species.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

464.35017463 g/mol

Monoisotopic Mass

464.35017463 g/mol

Heavy Atom Count

33

Wikipedia

Castasterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Last modified: 04-14-2024

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